molecular formula C22H29NO3 B11504008 2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide

2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B11504008
M. Wt: 355.5 g/mol
InChI Key: GQPNQUIWBZDMSX-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide is a synthetic organic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide typically involves the following steps:

    Formation of the adamantyl acetamide core: This can be achieved by reacting 1-adamantylamine with acetic anhydride under controlled conditions.

    Introduction of the benzodioxole moiety: The benzodioxole ring can be introduced through a nucleophilic substitution reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and bioavailability, while the benzodioxole moiety may interact with biological receptors or enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide
  • 2-(1-adamantyl)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(1-adamantyl)-N-(4-chlorophenyl)acetamide

Uniqueness

2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide is unique due to the presence of the benzodioxole ring, which may confer distinct chemical and biological properties compared to other adamantane derivatives. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C22H29NO3/c1-2-3-17-7-19-20(26-13-25-19)8-18(17)23-21(24)12-22-9-14-4-15(10-22)6-16(5-14)11-22/h7-8,14-16H,2-6,9-13H2,1H3,(H,23,24)

InChI Key

GQPNQUIWBZDMSX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)CC34CC5CC(C3)CC(C5)C4)OCO2

Origin of Product

United States

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